
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is an organohalogen compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4(3H)-pyrimidinone and bromine.
Bromination: The bromination of 2-amino-4(3H)-pyrimidinone is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include boronic acids or halides, with catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino-substituted pyrimidinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to receptors on cell surfaces or within cells, modulating signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-methoxybenzoate: Contains a methoxy group instead of a trifluoromethyl group.
2-Amino-5-bromo-6-chloropyrimidinone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-Amino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C5H3BrF3N3O |
|---|---|
Molecular Weight |
258.00 g/mol |
IUPAC Name |
2-amino-5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3BrF3N3O/c6-1-2(5(7,8)9)11-4(10)12-3(1)13/h(H3,10,11,12,13) |
InChI Key |
KDUMWKVFLDBWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
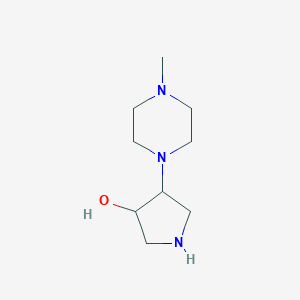
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
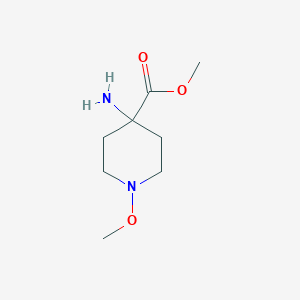
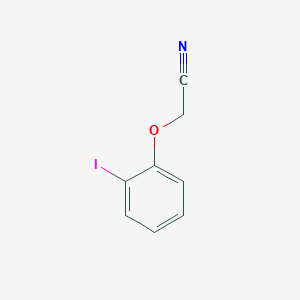
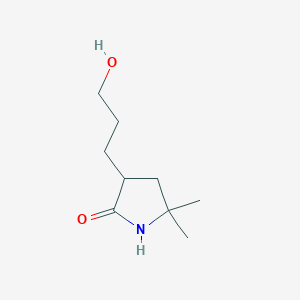
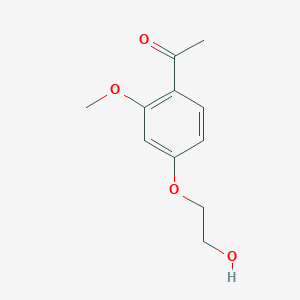
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
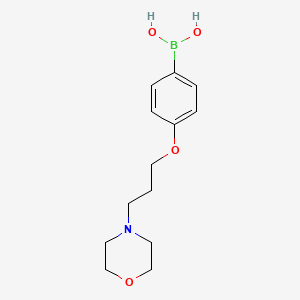
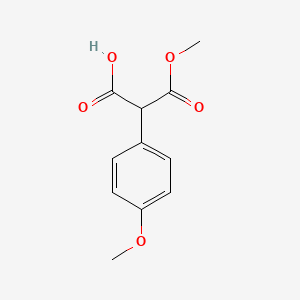
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
